molecular formula C13H16N4O3S2 B2910712 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide CAS No. 2320505-38-0

3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2910712
CAS No.: 2320505-38-0
M. Wt: 340.42
InChI Key: BKTUKZYJXDDPND-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates three pharmaceutically relevant modules: an azetidine ring, a 1-methyl-1H-imidazol-2-yl sulfonyl group, and a (thiophen-2-yl)methyl carboxamide moiety. Its primary research value lies in its potential as a key building block for the synthesis of novel bioactive molecules and as a core scaffold in the development of targeted chemical libraries. The azetidine ring is a four-membered saturated nitrogen heterocycle that serves as a crucial scaffold in drug design. Azetidine-containing structures are recognized as conformationally constrained analogs of natural amino acids and are frequently incorporated into molecules to fine-tune properties such as potency, metabolic stability, and solubility . These rings are found in various pharmacologically active compounds, including antihypertensive agents, and are used to generate DNA-encoded libraries . The specific 1-carboxamide substitution on the azetidine ring further enhances its utility as a versatile synthetic intermediate. The compound features a thiophene heterocycle, a five-membered aromatic ring containing a sulfur atom. Thiophene derivatives are of immense interest in medicinal chemistry due to their wide spectrum of reported biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antifungal properties . The (thiophen-2-yl)methyl group attached to the carboxamide function makes this compound a valuable precursor for exploring these therapeutic areas. Furthermore, the 1-methyl-1H-imidazole group, a common feature in many pharmaceuticals and a key component in the structure of the known compound Baricitinib, contributes to the molecule's potential to interact with biological targets through hydrogen bonding and metal coordination . This chemical is provided For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate its specific mechanism of action and potential applications in their respective fields.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-16-5-4-14-13(16)22(19,20)11-8-17(9-11)12(18)15-7-10-3-2-6-21-10/h2-6,11H,7-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTUKZYJXDDPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, including the formation of the imidazole and thiophene rings, followed by the introduction of the sulfonyl and azetidine groups. Common reagents used in these reactions may include sulfonyl chlorides, azetidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions may target the imidazole ring or the sulfonyl group.

    Substitution: Substitution reactions can occur at various positions on the imidazole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in studies related to cell signaling pathways.

Medicine

Medicinally, such compounds are of interest due to their potential therapeutic properties. They may be explored for their efficacy in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Core Scaffold Differences

  • Azetidine vs.
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (as in the target compound) are stronger electron-withdrawing groups than sulfanyl (), which may enhance hydrogen-bonding interactions with enzymatic active sites .

Heterocyclic Substituents

  • Imidazole vs. Triazole : Imidazole (target compound) offers a balance of π-π stacking and hydrogen-bonding capabilities, while triazole (CAS 2310153-53-6) may increase polarity and solubility but reduce affinity for hydrophobic binding pockets .
  • Thiophene vs. Thiazole : Thiophene (target compound) provides moderate lipophilicity, whereas thiazole () introduces additional hydrogen-bonding sites but may increase metabolic instability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Sulfonyl groups enhance binding to metal-containing enzymes (e.g., MBLs) compared to sulfanyl or methylthio groups .
  • Ring Size : Azetidine’s four-membered ring may improve metabolic stability over five- or six-membered analogs (e.g., piperidine in ) due to reduced conformational flexibility .

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